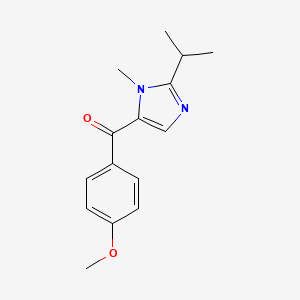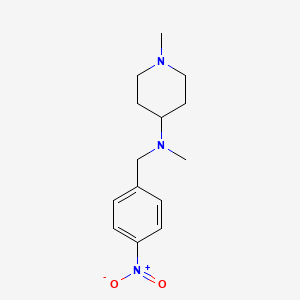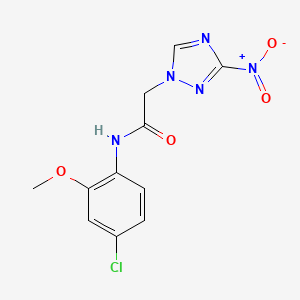
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone, also known as IMMP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. IMMP is a ketone derivative that belongs to the imidazole class of compounds.
Mécanisme D'action
As a positive allosteric modulator of the GABA-A receptor, (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone enhances the binding of GABA to the receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity. This results in a decrease in anxiety and other neurological symptoms.
Biochemical and physiological effects:
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, leading to a decrease in anxiety and other neurological symptoms. It has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone in lab experiments is its specificity for the GABA-A receptor, which allows for targeted modulation of neuronal activity. However, one limitation is that (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone is a synthetic compound, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone. One area of interest is the development of more potent and selective positive allosteric modulators of the GABA-A receptor. Another area of interest is the investigation of the anti-inflammatory effects of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone and its potential use in the treatment of inflammatory disorders. Additionally, further research is needed to understand the long-term effects of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone on neuronal activity and behavior.
Méthodes De Synthèse
The synthesis of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone involves the reaction of 2-isopropyl-1-methyl-1H-imidazole-5-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone.
Applications De Recherche Scientifique
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This makes (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone a potential candidate for the treatment of anxiety, depression, and other neurological disorders.
Propriétés
IUPAC Name |
(4-methoxyphenyl)-(3-methyl-2-propan-2-ylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)15-16-9-13(17(15)3)14(18)11-5-7-12(19-4)8-6-11/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLMOSQGQMAPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1C)C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[3-pyridin-4-yl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5689799.png)


![(4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5689815.png)
![cis-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689822.png)
![1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene](/img/structure/B5689829.png)
![1-{[1-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5689835.png)
![6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5689848.png)

![N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine](/img/structure/B5689870.png)

